1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-
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Overview
Description
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a phenylsulfonyl group and a pyrrolidinylmethyl group attached to the indole core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Attachment of the Pyrrolidinylmethyl Group: This can be achieved through alkylation reactions, where the indole nitrogen is alkylated with a pyrrolidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenylsulfonyl and pyrrolidinylmethyl groups may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-methyl-: Lacks the pyrrolidinylmethyl group.
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)-: Contains a piperidinylmethyl group instead of pyrrolidinylmethyl.
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-morpholinylmethyl)-: Contains a morpholinylmethyl group.
Uniqueness
The presence of the pyrrolidinylmethyl group in 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- may confer unique chemical and biological properties, such as increased stability, solubility, or specific interactions with biological targets.
Properties
CAS No. |
651335-30-7 |
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Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(pyrrolidin-2-ylmethyl)indol-6-ol |
InChI |
InChI=1S/C19H20N2O3S/c22-15-8-9-17-18(11-15)21(12-14-5-4-10-20-14)13-19(17)25(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,13-14,20,22H,4-5,10,12H2 |
InChI Key |
FZLCZRNRVXXMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C=C(C3=C2C=C(C=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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